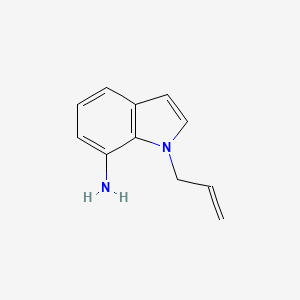

1-(Prop-2-en-1-yl)-1H-indol-7-amine

CAS No.:

Cat. No.: VC17514973

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2 |

|---|---|

| Molecular Weight | 172.23 g/mol |

| IUPAC Name | 1-prop-2-enylindol-7-amine |

| Standard InChI | InChI=1S/C11H12N2/c1-2-7-13-8-6-9-4-3-5-10(12)11(9)13/h2-6,8H,1,7,12H2 |

| Standard InChI Key | RYAKBEXFCYAHGW-UHFFFAOYSA-N |

| Canonical SMILES | C=CCN1C=CC2=C1C(=CC=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an indole core—a bicyclic system comprising a benzene ring fused to a pyrrole ring—modified at the 1-position with a prop-2-en-1-yl group () and at the 7-position with an amine (). The allyl substituent introduces a reactive double bond, enabling participation in cycloaddition and polymerization reactions, while the electron-rich indole nucleus facilitates interactions with aromatic and hydrophobic regions of biological targets .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1593330-78-9 | |

| Molecular Formula | ||

| Molecular Weight | 172.23 g/mol | |

| Density | Not reported | - |

| Boiling/Melting Points | Not reported | - |

The absence of reported physical properties like density and melting points underscores the compound’s primary use in research settings rather than industrial applications.

Synthesis Methodologies

General Synthetic Strategies

Synthesis of 1-(Prop-2-en-1-yl)-1H-indol-7-amine typically involves functionalizing pre-existing indole scaffolds. VulcanChem outlines two primary approaches:

-

Allylation of Indole Precursors: Reacting 7-nitroindole with allyl halides under basic conditions, followed by reduction of the nitro group to an amine.

-

Reductive Amination: Using intermediates like 7-aminoindole and allyl aldehydes in the presence of reducing agents such as sodium cyanoborohydride.

Specific Protocol from Peer-Reviewed Literature

A 2017 Chemical Communications paper details a related synthesis using N-heterocyclic carbene (NHC) catalysts. Although the study focuses on 1-(1H-indol-1-yl)-3-arylprop-2-en-1-ones, the methodology provides insights into allyl-indole coupling :

-

Reaction Setup: Combine indole (1 eq.), allyl aldehyde (1.03 eq.), NHC catalyst (0.05 eq.), DBU (1 eq.), and molecular sieves in dichloromethane.

-

Stirring: React at room temperature for 4 hours under inert atmosphere.

-

Purification: Use gradient elution chromatography (petroleum ether/ethyl acetate) to isolate the product .

This protocol achieves a 71% yield for analogous compounds, suggesting adaptability for synthesizing 1-(Prop-2-en-1-yl)-1H-indol-7-amine with optimized conditions .

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

The allyl group’s double bond may enhance membrane permeability, while the 7-amino group could hydrogen-bond with kinase active sites. Comparative studies with 1-(But-2-en-1-yl)-1H-indol-7-amine (PubChem CID 107900612) reveal that elongation of the alkenyl chain reduces potency, emphasizing the allyl group’s optimal balance of hydrophobicity and steric bulk .

Chemical Reactivity and Applications

Palladium-Catalyzed Cross-Coupling

The allyl group participates in Heck and Suzuki couplings, enabling diversification of the indole scaffold. For example, reacting 1-(Prop-2-en-1-yl)-1H-indol-7-amine with aryl halides in the presence of and yields biaryl derivatives with potential fluorescence properties.

Table 2: Representative Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Heck Coupling | , DMF, 80°C | Allyl-aryl indoles |

| Oxidation | , acidic | Indole-7-carboxylic acid |

| Electrophilic Substitution | , | 3-Bromoindole derivatives |

Polymer Chemistry

The allyl group’s radical reactivity allows incorporation into conductive polymers. Copolymerization with thiophene monomers via electrochemical methods produces materials with tunable bandgaps, relevant for organic electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume